molecular formula C12H8Cl2O4S B1618122 4,4'-Sulfonylbis(2-chlorophenol) CAS No. 46947-87-9

4,4'-Sulfonylbis(2-chlorophenol)

Cat. No.: B1618122
CAS No.: 46947-87-9
M. Wt: 319.2 g/mol
InChI Key: PWDGALQKQJSBKU-UHFFFAOYSA-N
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Description

4,4’-Sulfonylbis(2-chlorophenol), also known as SCPC, is a chemical compound with the molecular formula C12H8Cl2O4S . It contains 8 Hydrogen atoms, 12 Carbon atoms, 4 Oxygen atoms, 1 Sulfur atom, and 2 Chlorine atoms . It has been used in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 4,4’-Sulfonylbis(2-chlorophenol) includes 28 bonds in total: 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic hydroxyls, and 1 sulfone .

Scientific Research Applications

Synthesis of Sulfonamides and Sulfones

Research has demonstrated the synthesis of sulfonamides and sulfones from chlorophenols, which are chemically related to 4,4'-Sulfonylbis(2-chlorophenol). For instance, the synthesis of sulfonamide derivatives starting from chlorobenzoic acid, highlighting a method that could be adaptable for synthesizing derivatives of 4,4'-Sulfonylbis(2-chlorophenol) with potential antiviral activities (Chen et al., 2010). Similarly, studies on the molecular structure of sulfones reveal their biologically active properties, suggesting potential research applications in drug design and molecular biology (Adamovich et al., 2017).

Environmental Remediation

Chlorophenols, closely related to 4,4'-Sulfonylbis(2-chlorophenol), are known environmental pollutants. Studies on the degradation of chlorophenols could inform the use of 4,4'-Sulfonylbis(2-chlorophenol) or its derivatives in environmental remediation efforts. For example, the use of heterogeneous Fenton-like systems for the degradation of 4-chlorophenol highlights a potential application in wastewater treatment, suggesting that similar approaches could be adapted for compounds related to 4,4'-Sulfonylbis(2-chlorophenol) (Hadi et al., 2020).

Polymer Science

The synthesis and study of sulfonated polymers, which can be derived from processes involving chlorophenols and sulfonation, point to applications in developing advanced materials. For instance, sulfonated poly(arylene ether sulfone)s containing fluorenyl groups for fuel-cell applications indicate how 4,4'-Sulfonylbis(2-chlorophenol) derivatives could be used in the synthesis of high-performance materials for energy applications (Bae et al., 2009).

Photocatalysis

Research on the catalytic activity of oxo-rhenium complexes in the oxidation of alcohols, using sulfone as an oxidant agent, provides insights into the potential use of sulfones in photocatalysis. This suggests that derivatives of 4,4'-Sulfonylbis(2-chlorophenol) might find applications in catalysis and synthetic organic chemistry (Sousa et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 4,4’-Sulfonylbis(2-methylphenol), indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 4,4’-Sulfonylbis(2-chlorophenol) is DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in the relaxation of supercoiled DNA, which is essential for the replication process .

Mode of Action

4,4’-Sulfonylbis(2-chlorophenol) acts as an inhibitor of DNA topoisomerase II . It binds to the enzyme and prevents it from performing its function, thereby affecting DNA replication and transcription . This results in the inhibition of cell growth .

Biochemical Pathways

The inhibition of DNA topoisomerase II disrupts the normal functioning of the cell cycle, particularly the DNA replication process. This leads to cell cycle arrest and can trigger programmed cell death or apoptosis .

Result of Action

The inhibition of DNA topoisomerase II by 4,4’-Sulfonylbis(2-chlorophenol) leads to the disruption of DNA replication and transcription. This results in the inhibition of cell growth and can trigger apoptosis .

Properties

IUPAC Name

2-chloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDGALQKQJSBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325603
Record name 4,4'-Sulfonylbis(2-chlorophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46947-87-9
Record name NSC512722
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Sulfonylbis(2-chlorophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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